molecular formula C10H15ClN4O B1453073 2-[4-(6-Chloro-2-pyrazinyl)-1-piperazinyl]-1-ethanol CAS No. 1219981-14-2

2-[4-(6-Chloro-2-pyrazinyl)-1-piperazinyl]-1-ethanol

Cat. No. B1453073
M. Wt: 242.7 g/mol
InChI Key: LSZFRYAPZNMKFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[4-(6-Chloro-2-pyrazinyl)-1-piperazinyl]-1-ethanol” is a chemical compound with the CAS Number: 1219981-14-2 . It has a molecular weight of 242.71 . The IUPAC name for this compound is 2-[4-(6-chloro-2-pyrazinyl)-1-piperazinyl]ethanol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15ClN4O/c11-9-7-12-8-10(13-9)15-3-1-14(2-4-15)5-6-16/h7-8,16H,1-6H2 . This code provides a specific string of characters that describes the molecular structure of the compound.


Physical And Chemical Properties Analysis

The molecular weight of “2-[4-(6-Chloro-2-pyrazinyl)-1-piperazinyl]-1-ethanol” is 242.71 . The InChI code provides information about its molecular structure .

Scientific Research Applications

Synthesis and Chemical Properties

  • Improved Synthesis Methods : Barnett et al. (2004) demonstrated an improved synthesis method for a related compound, LY335979 trihydrochloride, which is a precursor to 2-[4-(6-Chloro-2-pyrazinyl)-1-piperazinyl]-1-ethanol. Their research focused on the stereochemistry of nucleophilic displacements on specific substrates, leading to more efficient synthesis routes (Barnett, Huff, Kobierski, Letourneau, & Wilson, 2004).

  • Synthesis and Characterization : A study by Wang Jin-peng (2013) involved the synthesis of 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol, a compound structurally similar to the one . The research optimized technological parameters such as raw material ratio, reaction time, and temperature (Wang Jin-peng, 2013).

Biological and Pharmacological Activities

  • Central Serotoninmimetic Activity : Lumma et al. (1978) synthesized a series of 2-(1-piperazinyl)pyrazines, including 6-chloro-2(1-piperazinyl)pyrazine, which is closely related to the chemical . They found that it exhibited potent central serotoninmimetic activity with minimal peripheral action (Lumma, Hartman, Saari, Engelhardt, Hirschmann, Clineschmidt, Torchiana, & Stone, 1978).

  • Serotonin Receptor Agonist Activity : Fuller et al. (1978) researched 1-(m-Trifluoromethylphenyl)-piperazine, a compound structurally related to 2-[4-(6-Chloro-2-pyrazinyl)-1-piperazinyl]-1-ethanol. They discovered its ability to act as a serotonin receptor agonist in the brain, influencing serotonin turnover (Fuller, Snoddy, Mason, & Molloy, 1978).

Chemical Interaction Studies

  • Calorimetric Studies : Lazarin & Airoldi (2006) conducted calorimetric studies on the interaction of various heterocyclic amines, including piperazine, with layered crystalline hydrated barium phenylphosphonate. This research provides insight into the intercalation energetics of compounds like 2-[4-(6-Chloro-2-pyrazinyl)-1-piperazinyl]-1-ethanol (Lazarin & Airoldi, 2006).

Miscellaneous Applications

Safety And Hazards

This compound is labeled as an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-[4-(6-chloropyrazin-2-yl)piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN4O/c11-9-7-12-8-10(13-9)15-3-1-14(2-4-15)5-6-16/h7-8,16H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZFRYAPZNMKFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101256332
Record name 4-(6-Chloro-2-pyrazinyl)-1-piperazineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101256332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(6-Chloro-2-pyrazinyl)-1-piperazinyl]-1-ethanol

CAS RN

1219981-14-2
Record name 4-(6-Chloro-2-pyrazinyl)-1-piperazineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219981-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(6-Chloro-2-pyrazinyl)-1-piperazineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101256332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(6-Chloro-2-pyrazinyl)-1-piperazinyl]-1-ethanol
Reactant of Route 2
Reactant of Route 2
2-[4-(6-Chloro-2-pyrazinyl)-1-piperazinyl]-1-ethanol
Reactant of Route 3
Reactant of Route 3
2-[4-(6-Chloro-2-pyrazinyl)-1-piperazinyl]-1-ethanol
Reactant of Route 4
Reactant of Route 4
2-[4-(6-Chloro-2-pyrazinyl)-1-piperazinyl]-1-ethanol
Reactant of Route 5
Reactant of Route 5
2-[4-(6-Chloro-2-pyrazinyl)-1-piperazinyl]-1-ethanol
Reactant of Route 6
Reactant of Route 6
2-[4-(6-Chloro-2-pyrazinyl)-1-piperazinyl]-1-ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.